molecular formula C15H22O2 B14814773 2-Tert-butoxy-4-cyclopropoxy-1-ethylbenzene

2-Tert-butoxy-4-cyclopropoxy-1-ethylbenzene

Cat. No.: B14814773
M. Wt: 234.33 g/mol
InChI Key: DZHCTXICGWXNDT-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-cyclopropoxy-1-ethylbenzene is an organic compound with the molecular formula C15H22O2 It is a derivative of benzene, featuring tert-butoxy and cyclopropoxy groups attached to the benzene ring along with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-1-ethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl alcohol, cyclopropyl alcohol, and ethylbenzene.

    Formation of Intermediates: The tert-butyl and cyclopropyl groups are introduced to the benzene ring through a series of reactions, including alkylation and etherification.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to achieve efficient synthesis.

    Purification: Employing purification techniques such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxy-1-ethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new functionalized benzene derivatives.

Scientific Research Applications

2-Tert-butoxy-4-cyclopropoxy-1-ethylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-1-ethylbenzene involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene: A similar compound with a different substitution pattern on the benzene ring.

    1-Tert-butoxy-4-cyclopropoxy-2-ethylbenzene: Another isomer with a different arrangement of substituents.

Uniqueness

2-Tert-butoxy-4-cyclopropoxy-1-ethylbenzene is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to its isomers

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

4-cyclopropyloxy-1-ethyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C15H22O2/c1-5-11-6-7-13(16-12-8-9-12)10-14(11)17-15(2,3)4/h6-7,10,12H,5,8-9H2,1-4H3

InChI Key

DZHCTXICGWXNDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CC2)OC(C)(C)C

Origin of Product

United States

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